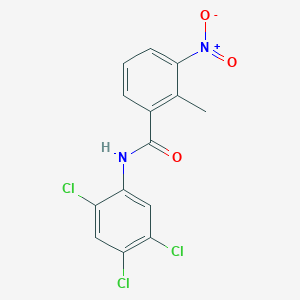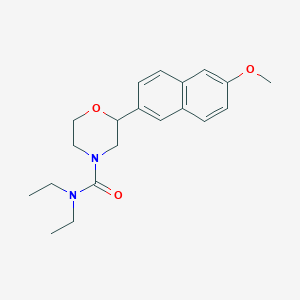
2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
描述
2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide, also known as MLCK inhibitor, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a wide range of effects on biochemical and physiological processes, making it a valuable tool for researchers in a variety of fields.
作用机制
2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide inhibitor works by inhibiting the activity of this compound, which is an enzyme that plays a key role in the regulation of smooth muscle contraction and other cellular processes. By blocking the activity of this compound, this compound inhibitor can prevent smooth muscle contraction and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound inhibitor has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit smooth muscle contraction in various tissues, including the gastrointestinal tract, uterus, and bladder. This compound inhibitor has also been found to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide inhibitor is its specificity for this compound, which allows researchers to selectively study the effects of this compound on various physiological processes. However, this compound inhibitor also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are many potential future directions for research on 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide inhibitor. Some possible areas of study include the development of new this compound inhibitors with improved specificity and efficacy, the use of this compound inhibitor in combination with other drugs for the treatment of cancer, and the study of the effects of this compound on other physiological processes beyond smooth muscle contraction. Overall, this compound inhibitor has the potential to be a valuable tool for scientific research in a variety of fields.
科学研究应用
2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide inhibitor has been found to have a wide range of applications in scientific research. It has been used to study the role of myosin light chain kinase (this compound) in various physiological processes, including smooth muscle contraction, cell migration, and cytokinesis. This compound inhibitor has also been used to study the effects of this compound on cancer cell proliferation and metastasis.
属性
IUPAC Name |
2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O3/c1-7-8(3-2-4-13(7)19(21)22)14(20)18-12-6-10(16)9(15)5-11(12)17/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLLLWGFMBHIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide](/img/structure/B5368626.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5368630.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5368636.png)
![N,N-dimethyl-7-(3-methylbutanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368637.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5368640.png)
![2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-N-methyl-N-(4-methylbenzyl)-2-oxoethanamine](/img/structure/B5368658.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5368678.png)
![3-(4-iodophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368690.png)
![methyl ({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5368692.png)

![1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5368710.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5368711.png)
